tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 1207853-71-1
Cat. No.: VC0165683
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207853-71-1 |
---|---|
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.281 |
IUPAC Name | tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Standard InChI Key | ZJLQOBHAWWWERW-YUMQZZPRSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)CO |
Introduction
Chemical Identification and Structure
Basic Identification
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with specific stereochemistry at positions 3 and 4 of the pyrrolidine ring. It is characterized by a pyrrolidine core structure with a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, an amino group at position 3, and a hydroxymethyl group at position 4. The compound exhibits a specific stereochemical configuration where both the amino and hydroxymethyl groups are oriented in the same direction (both R configuration), which is crucial for its biological activity and application specificity.
Physicochemical Properties
The physicochemical properties of this compound determine its behavior in biological systems and chemical reactions. The compound has a molecular weight of 216.281 g/mol and a molecular formula of C10H20N2O3 . Its structure combines lipophilic elements (the tert-butyl group) with hydrophilic portions (the amino and hydroxymethyl groups), giving it balanced solubility characteristics. The presence of hydrogen bond donors (NH2 and OH) and acceptors (carbonyl oxygen and hydroxyl oxygen) influences its intermolecular interactions and potential binding capabilities in biological systems.
Identification Parameters
The compound is identified through various standardized chemical identifiers that facilitate its unambiguous recognition in chemical databases and literature. These identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Parameter | Value |
---|---|
CAS Number | 1207853-71-1 |
IUPAC Name | tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.281 g/mol |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Standard InChIKey | ZJLQOBHAWWWERW-YUMQZZPRSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)CO |
PubChem Compound ID | 58303478 |
Structural Features and Stereochemistry
Core Structure
The compound features a pyrrolidine ring as its central scaffold, which is a five-membered heterocyclic ring containing one nitrogen atom. This nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The Boc group consists of a carbonyl linked to a tert-butyl ester, providing steric bulk that shields the pyrrolidine nitrogen while maintaining its electron-donating properties.
Functional Groups
The molecule contains several key functional groups that define its chemical behavior and biological activity. The primary amino group (-NH2) at the 3-position is a nucleophilic center that can participate in various reactions including acylation, alkylation, and condensation reactions. The hydroxymethyl group (-CH2OH) at the 4-position provides a handle for further functionalization through esterification, oxidation, or nucleophilic substitution reactions. The combination of these functional groups creates a molecule with multiple reactive sites that can be selectively addressed in synthetic transformations.
Stereochemical Configuration
The stereochemistry of this compound is a defining characteristic that significantly impacts its biological activity. The (3R,4R) designation indicates that both substituents (the amino group at position 3 and the hydroxymethyl group at position 4) are oriented on the same face of the pyrrolidine ring. This trans configuration differs from related compounds like tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, which has a cis arrangement of substituents . The specific stereochemistry likely influences the compound's ability to interact with biological targets through spatial complementarity, affecting its efficacy in pharmaceutical applications.
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound's reactivity is predominantly determined by its functional groups. The primary amino group can undergo numerous transformations including:
-
Acylation to form amides
-
Reductive amination with aldehydes or ketones
-
Nucleophilic substitution reactions
-
Formation of imines or Schiff bases
The hydroxymethyl group can participate in:
-
Esterification reactions
-
Oxidation to aldehyde or carboxylic acid
-
Etherification
-
Conversion to leaving groups for subsequent substitution
The Boc protecting group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, revealing the reactive pyrrolidine nitrogen.
Stability Considerations
Applications in Research and Development
Pharmaceutical Research
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has significant applications in pharmaceutical research, particularly as a building block in drug discovery and development. The compound is classified as a "Protein Degrader Building Block," suggesting its utility in the emerging field of targeted protein degradation (TPD), which represents a paradigm shift in drug development strategies . In TPD approaches, bifunctional molecules bring together target proteins and the cellular protein degradation machinery, leading to selective elimination of disease-associated proteins.
Role in Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold that can be further elaborated to create libraries of compounds with diverse biological activities. The stereochemically defined arrangement of functional groups provides a foundation for structure-activity relationship (SAR) studies, helping researchers identify optimal configurations for biological activity. The compound's balanced physicochemical properties make it a promising starting point for developing central nervous system (CNS) active agents, as the pyrrolidine ring is found in numerous CNS drugs.
Chemical Biology Applications
Beyond traditional drug development, this compound may find applications in chemical biology research, where functionalized pyrrolidines are used as probes to study biological processes. The ability to selectively modify the amino and hydroxymethyl groups allows for the attachment of reporter groups (fluorophores, affinity tags) or reactive moieties that can help elucidate protein functions and interactions within complex biological systems.
Comparison with Structurally Related Compounds
Structural Analogues
Several structurally related compounds appear in the chemical literature, each with distinctive features that influence their properties and applications. Table 2 presents a comparison of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate with its close structural analogues.
Table 2: Comparison of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate with Structural Analogues
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
---|---|---|---|---|
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H20N2O3 | 216.28 | Reference compound | 1207853-71-1 |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | 202.25 | Hydroxyl vs. hydroxymethyl at C4 | 148214-90-8 |
tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | 202.25 | Different stereochemistry (3S,4R) | 190792-75-7 |
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | C10H19FN2O2 | 218.27 | Piperidine ring and fluoro substituent | 1932499-00-7 |
Structure-Activity Relationships
The differences between these structural analogues highlight the importance of specific functional groups and stereochemistry in determining biological activity. The presence of the hydroxymethyl group in the target compound versus a simple hydroxyl group in related analogues provides an additional point for functionalization, potentially enhancing its utility in medicinal chemistry applications . Similarly, the trans configuration of the substituents in the (3R,4R) isomer likely results in a different spatial arrangement compared to the (3S,4R) isomer, affecting receptor binding and biological activity .
Ring Size and Heteroatom Effects
The comparison with tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate highlights the importance of ring size (five-membered pyrrolidine versus six-membered piperidine) and substituent nature (hydroxymethyl versus fluoro) . These structural variations significantly impact conformational flexibility, hydrogen bonding capabilities, and metabolic stability, all of which are critical considerations in drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume